molecular formula C17H10ClFN2O2 B2924455 3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 848911-78-4

3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2924455
CAS RN: 848911-78-4
M. Wt: 328.73
InChI Key: MGRLXMJCTPIUPZ-UHFFFAOYSA-N
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Description

The compound “3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains a benzofuro[3,2-d]pyrimidin-4(3H)-one core with a 2-chloro-6-fluorobenzyl group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzofuro[3,2-d]pyrimidin-4(3H)-one core and the attachment of the 2-chloro-6-fluorobenzyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuro[3,2-d]pyrimidin-4(3H)-one core suggests a fused ring system, with the 2-chloro-6-fluorobenzyl group likely adding steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzofuro[3,2-d]pyrimidin-4(3H)-one core may be involved in aromatic substitution reactions, while the 2-chloro-6-fluorobenzyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuro[3,2-d]pyrimidin-4(3H)-one core and the 2-chloro-6-fluorobenzyl group could affect its solubility, melting point, and boiling point .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • The synthesis of new derivatives similar to the queried compound, specifically thieno[2,3-d]pyrimidin-4(3H)-ones, has demonstrated notable antibacterial and antifungal activities. These compounds showed higher efficacy against certain strains of bacteria and fungi compared to traditional treatments (Kahveci et al., 2020).

HIV-1 Infection Inhibition

  • Research into 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones has revealed significant inhibitory activity against HIV-1 infected cells and HIV-1 reverse transcriptase enzymes. This highlights a potential application in treating HIV-1 infections with specific structural modifications enhancing their efficacy (Rotili et al., 2014).

Antimalarial Properties

  • Novel pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for antimalarial activity, demonstrating moderate effectiveness against the chloroquine-sensitive Pf 3D7 strain of malaria. This opens up a new avenue for the development of antimalarial agents (Mane et al., 2014).

Anticonvulsant and Antidepressant Effects

  • Pyrido[2,3-d]pyrimidine derivatives have been identified with potential anticonvulsant and antidepressant activities. Some derivatives showed greater efficacy than standard drugs in pharmacological evaluations, suggesting their utility in treating neurological disorders (Zhang et al., 2016).

Antitubercular Activity

  • The synthesis of benzocoumarin-pyrimidine hybrids has led to compounds with significant antitubercular activity. These findings could contribute to the development of new treatments for tuberculosis, especially in strains resistant to current medications (Reddy et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives is an active area of research, and this compound could potentially be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN2O2/c18-12-5-3-6-13(19)11(12)8-21-9-20-15-10-4-1-2-7-14(10)23-16(15)17(21)22/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRLXMJCTPIUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

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